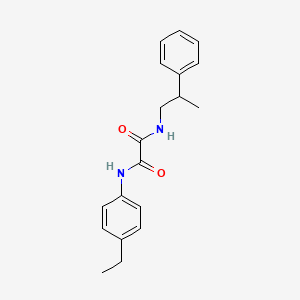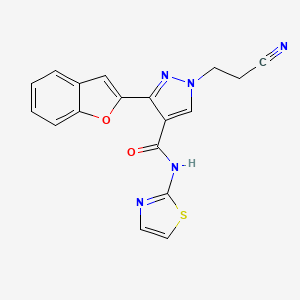
3-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate
描述
3-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields. This compound is a derivative of quinoxaline, which is a heterocyclic compound containing a ring structure with nitrogen and carbon atoms. The addition of a fluorine atom and a benzyl group to the quinoxaline ring creates a unique compound with interesting properties that can be used in scientific research.
作用机制
The mechanism of action of 3-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate involves its interaction with the NMDA receptor. This compound binds to a specific site on the receptor and modulates its activity. The NMDA receptor is involved in the regulation of synaptic plasticity, which is the process by which the strength of connections between neurons in the brain changes in response to experience. By modulating the activity of this receptor, this compound can affect synaptic plasticity and potentially improve learning and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate have been studied in various experimental models. In animal studies, this compound has been shown to improve learning and memory in various behavioral tasks. It has also been shown to have neuroprotective effects in models of neurological disorders, such as Alzheimer's disease and stroke. These effects are thought to be due to the modulation of NMDA receptor activity by this compound.
实验室实验的优点和局限性
One of the main advantages of using 3-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate in lab experiments is its high affinity for the NMDA receptor. This makes it a useful tool for studying the function of this receptor and its role in various neurological disorders. However, one limitation of using this compound is its potential toxicity. It has been shown to be toxic at high concentrations, which can limit its use in certain experimental models.
未来方向
There are several future directions for research on 3-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate. One direction is to further study its potential applications in the field of neuroscience. This compound has shown promising results in improving learning and memory and has potential as a treatment for neurological disorders. Another direction is to explore its potential applications in other fields, such as drug discovery and medicinal chemistry. The unique properties of this compound make it a promising candidate for the development of new drugs. Finally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.
科学研究应用
3-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate has potential applications in various fields of scientific research. One of the main applications is in the field of neuroscience, where it can be used as a tool to study the function of the brain. This compound has been shown to have a high affinity for a specific type of receptor in the brain called the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in various physiological processes, including learning and memory. By studying the interaction between this compound and the NMDA receptor, scientists can gain a better understanding of the function of this receptor and its role in various neurological disorders.
属性
IUPAC Name |
(3-fluorophenyl)methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c19-13-5-3-4-12(10-13)11-24-17(22)9-8-16-18(23)21-15-7-2-1-6-14(15)20-16/h1-7,10H,8-9,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESCJGCIRSSTBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CCC(=O)OCC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-3-cyano-4',4',6',7,7-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinolin]-8'-yl 2-methoxybenzoate](/img/structure/B4175300.png)



![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide](/img/structure/B4175333.png)
![methyl 3-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B4175341.png)
![1-({1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B4175348.png)
![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-methylpropanamide](/img/structure/B4175352.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4175374.png)
![N-(3-chloro-4-methylphenyl)-4-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propyl]amino}-3-nitrobenzamide](/img/structure/B4175386.png)
![N-[4-(allyloxy)phenyl]-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B4175397.png)
![N-(2,5-dimethoxyphenyl)-2-[3-oxo-1-(trifluoroacetyl)-2-piperazinyl]acetamide](/img/structure/B4175400.png)
![4-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethoxy}-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B4175405.png)
amino]benzamide](/img/structure/B4175411.png)